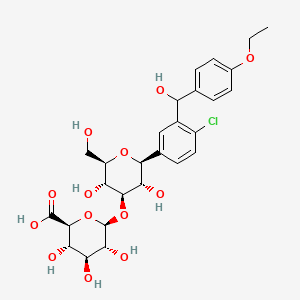
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is formed in the liver and kidney by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) on dapagliflozin . Dapagliflozin is primarily used to improve glycemic control in patients with type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys .
Métodos De Preparación
The synthesis of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which transfers a glucuronic acid moiety to dapagliflozin . The industrial production of this compound typically involves the use of recombinant UGT1A9 expressed in suitable host cells to facilitate the glucuronidation reaction .
Análisis De Reacciones Químicas
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Common reagents and conditions used in these reactions include organic solvents like ethyl acetate (EtOAc) and aqueous solutions of sodium bicarbonate (NaHCO3) . The major products formed from these reactions include various hydroxylated and glucuronidated derivatives of dapagliflozin .
Aplicaciones Científicas De Investigación
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of dapagliflozin.
Medicine: It is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus.
Industry: The compound is used in the pharmaceutical industry to develop and optimize SGLT2 inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide involves its role as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys . By inhibiting SGLT2, dapagliflozin and its metabolites reduce glucose reabsorption, leading to increased glucose excretion in the urine and improved glycemic control . The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .
Comparación Con Compuestos Similares
1-Hydroxy Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Benzylic Hydroxy Dapagliflozin: Another metabolite of dapagliflozin with hydroxylation at the benzylic position.
Oxo Dapagliflozin: A metabolite formed by the oxidation of dapagliflozin.
Desethyl Dapagliflozin: A metabolite formed by the deethylation of dapagliflozin.
The uniqueness of this compound lies in its glucuronidation, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to other metabolites .
Propiedades
Fórmula molecular |
C27H33ClO13 |
|---|---|
Peso molecular |
601.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16-25,27,29-35H,2,10H2,1H3,(H,36,37)/t16-,17?,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
Clave InChI |
DMXGUAGBODZMDT-CGTBPRRRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


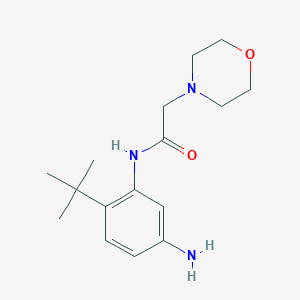
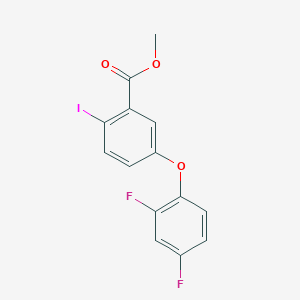
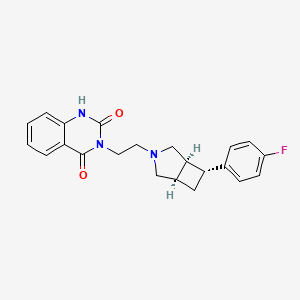
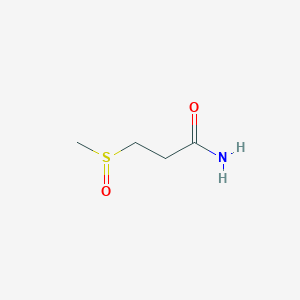
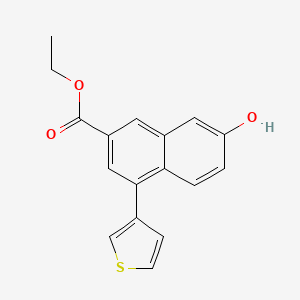
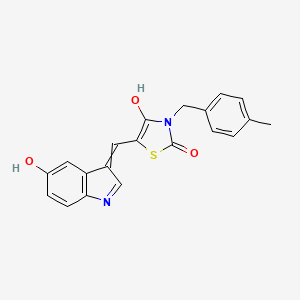
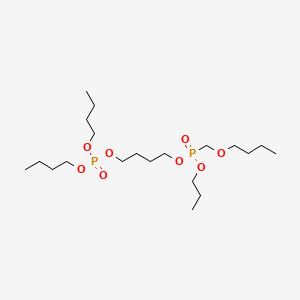
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
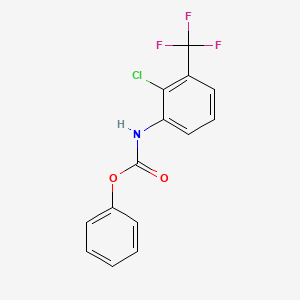

![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
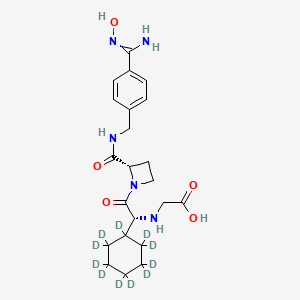

![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
